molecular formula C23H31N7O4 B298721 ethyl {4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate

ethyl {4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate

Número de catálogo B298721
Peso molecular: 469.5 g/mol
Clave InChI: UBCGWDSQIDGTEV-BUVRLJJBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl {4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate, commonly known as ET-26-HCl, is a novel anticancer drug candidate that has shown promising results in preclinical studies. It belongs to the class of small molecule inhibitors that target the microtubule network in cancer cells.

Mecanismo De Acción

ET-26-HCl targets the microtubule network in cancer cells, which is essential for cell division and proliferation. It binds to the colchicine binding site on tubulin, a protein that makes up the microtubules, and inhibits its polymerization, leading to the formation of abnormal microtubules. These abnormal microtubules cause mitotic arrest and cell death. ET-26-HCl also disrupts the formation of the mitotic spindle, leading to chromosomal abnormalities and apoptosis.
Biochemical and Physiological Effects:
ET-26-HCl has been shown to have low toxicity and high selectivity towards cancer cells. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long elimination half-life. ET-26-HCl has also been shown to inhibit tumor angiogenesis, a process that is essential for tumor growth and metastasis. It has anti-inflammatory properties and can modulate the immune system, making it a potential candidate for combination therapy with immunotherapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ET-26-HCl has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has shown potent activity against various cancer cell lines, making it a promising candidate for further development. However, ET-26-HCl has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. It also has a short half-life in vivo, which can limit its therapeutic potential.

Direcciones Futuras

ET-26-HCl has shown promising results in preclinical studies, and several future directions can be explored to further develop this drug candidate. One direction is to improve its solubility and bioavailability by modifying its chemical structure. Another direction is to investigate its efficacy in combination with other chemotherapeutic agents or immunotherapy. ET-26-HCl can also be further evaluated for its potential as a targeted therapy for specific cancer types or subtypes. Clinical trials are needed to evaluate its safety and efficacy in humans and to determine its optimal dosage and administration schedule.

Métodos De Síntesis

The synthesis of ET-26-HCl involves a multi-step process that starts with the reaction of 4-hydroxy-2-methoxyphenylacetic acid with ethyl chloroacetate to form ethyl {4-[2-(2-chloroacetyl)phenoxy]-2-methoxyphenyl}acetate. This intermediate is then reacted with hydrazine hydrate and 4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine to form ET-26. The final step involves the reaction of ET-26 with hydrochloric acid to form ET-26-HCl.

Aplicaciones Científicas De Investigación

ET-26-HCl has been extensively studied for its anticancer properties. In preclinical studies, it has shown potent antitumor activity against various human cancer cell lines, including breast, lung, colon, and prostate cancer. It has also demonstrated a synergistic effect when used in combination with other chemotherapeutic agents. ET-26-HCl has been shown to induce cell cycle arrest and apoptosis in cancer cells by disrupting the microtubule network, leading to mitotic arrest and cell death.

Propiedades

Fórmula molecular

C23H31N7O4

Peso molecular

469.5 g/mol

Nombre IUPAC

ethyl 2-[4-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C23H31N7O4/c1-3-33-20(31)16-34-18-9-8-17(14-19(18)32-2)15-24-28-21-25-22(29-10-4-5-11-29)27-23(26-21)30-12-6-7-13-30/h8-9,14-15H,3-7,10-13,16H2,1-2H3,(H,25,26,27,28)/b24-15+

Clave InChI

UBCGWDSQIDGTEV-BUVRLJJBSA-N

SMILES isomérico

CCOC(=O)COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC

SMILES canónico

CCOC(=O)COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.